molecular formula C26H19N3OS2 B4747871 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B4747871
M. Wt: 453.6 g/mol
InChI Key: OVYSJIDQUFXBRU-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a carbamothioyl group

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3OS2/c1-16-18(25-27-22-13-4-5-15-23(22)32-25)11-7-14-21(16)28-26(31)29-24(30)20-12-6-9-17-8-2-3-10-19(17)20/h2-15H,1H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSJIDQUFXBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole derivative is then coupled with 2-methylphenyl isothiocyanate to form the intermediate compound.

    Final Coupling: The intermediate is reacted with naphthalene-1-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.

    Industrial Applications: It is used in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide
  • N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide stands out due to its unique combination of a benzothiazole moiety with a naphthalene ring and a carbamothioyl group. This structure imparts distinct electronic and steric properties, making it particularly suitable for applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide

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